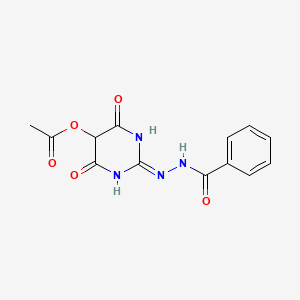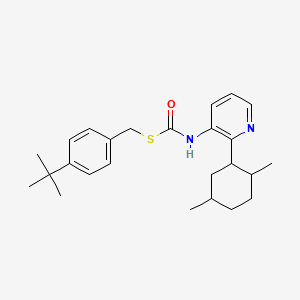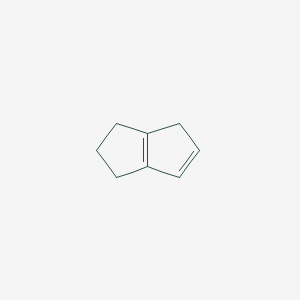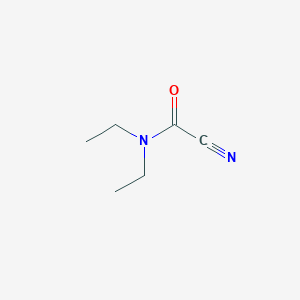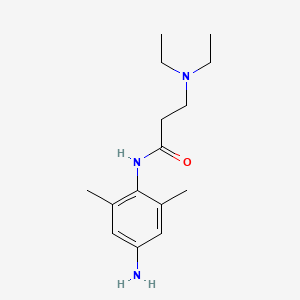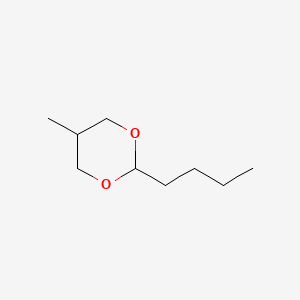![molecular formula C10H15N7 B14668356 6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 39102-37-9](/img/structure/B14668356.png)
6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazine ring is a six-membered ring with three nitrogen atoms. The combination of these rings in a single molecule provides unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
The synthesis of 6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves several steps. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines . Industrial production methods often involve the use of high temperatures and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or triazine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including bacterial infections and cancer . In industry, it is used in the production of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes . The triazine ring can interact with nucleic acids, leading to the disruption of DNA and RNA synthesis . These interactions can result in the inhibition of cell growth and proliferation, making this compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds to 6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine include other imidazole and triazine derivatives. For example, metronidazole and tinidazole are imidazole derivatives used as antimicrobial agents . Atrazine and simazine are triazine derivatives used as herbicides . The unique combination of imidazole and triazine rings in this compound provides distinct properties that are not found in other similar compounds .
Properties
CAS No. |
39102-37-9 |
|---|---|
Molecular Formula |
C10H15N7 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-[2-(2,4-dimethylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H15N7/c1-6-5-17(7(2)13-6)4-3-8-14-9(11)16-10(12)15-8/h5H,3-4H2,1-2H3,(H4,11,12,14,15,16) |
InChI Key |
NHANUEMZKFWPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CCC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


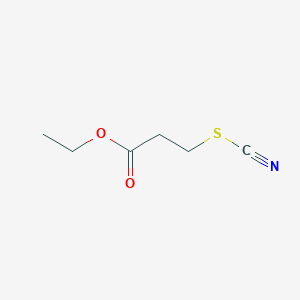
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
